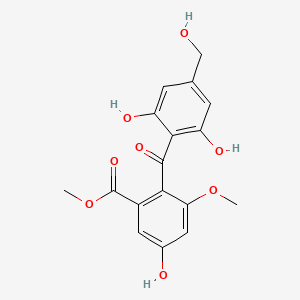
N-(tetracosanoyl)-1-deoxysphinganine
Übersicht
Beschreibung
N-(tetracosanoyl)-1-deoxysphinganine: is a type of ceramide, which is a class of lipid molecules composed of a sphingoid base and a fatty acid. Ceramides play a crucial role in cellular processes such as cell cycle regulation, apoptosis, and stress responses. This particular compound, with a very long fatty acyl chain, is associated with various biological functions and has been linked to conditions such as insulin resistance and diabetes .
Wissenschaftliche Forschungsanwendungen
N-(tetracosanoyl)-1-deoxysphinganine has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of ceramides.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Studied for its potential involvement in metabolic disorders like insulin resistance and diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(tetracosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with tetracosanoic acid. The reaction is usually carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: : N-(tetracosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ceramides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced ceramides.
Substitution: this compound can undergo substitution reactions where the fatty acyl chain can be replaced with other fatty acids under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various fatty acids, coupling agents like DCC.
Major Products
Oxidized ceramides: Resulting from oxidation reactions.
Reduced ceramides: Resulting from reduction reactions.
Substituted ceramides: Resulting from substitution reactions.
Wirkmechanismus
The mechanism of action of N-(tetracosanoyl)-1-deoxysphinganine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It can act as a second messenger in various signaling cascades, affecting processes such as apoptosis and cell cycle arrest. The compound interacts with specific molecular targets, including receptors and enzymes, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(docosanoyl)-sphing-4-enine: Another very long-chain ceramide with similar biological functions.
N-(hexadecanoyl)-sphing-4-enine: A ceramide with a shorter fatty acyl chain.
Uniqueness: : N-(tetracosanoyl)-1-deoxysphinganine is unique due to its very long fatty acyl chain, which imparts distinct biophysical properties and biological functions. Its role in metabolic disorders and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCLRQOABWOQP-WVILEFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


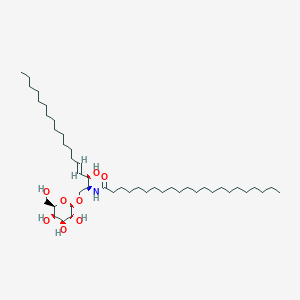
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
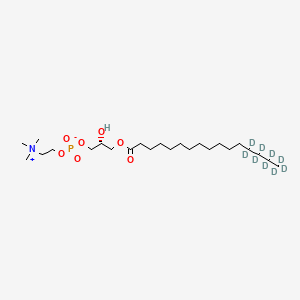

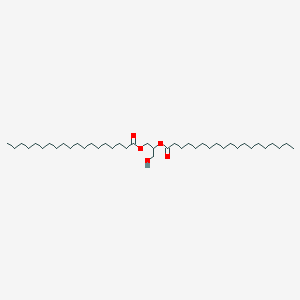
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
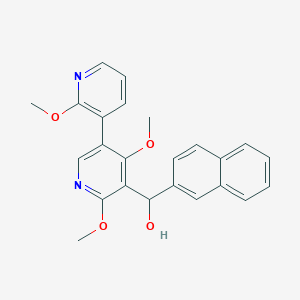
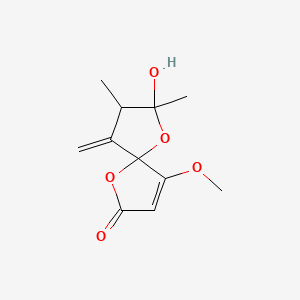

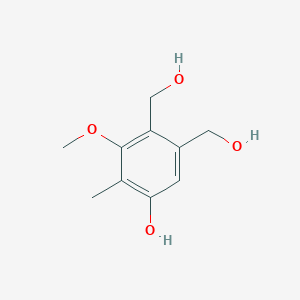
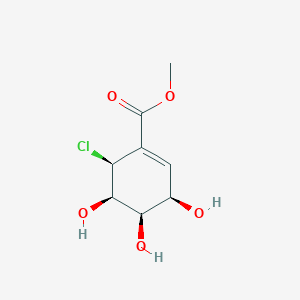
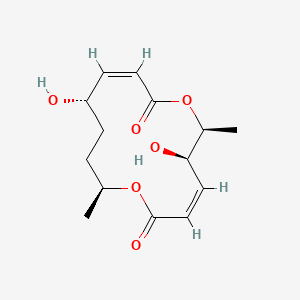
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
